1-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide is an organic compound with the molecular formula C18H15NO2. It is known for its complex molecular structure and is used in various scientific research applications. This compound is also referred to as 3-hydroxy-2’-methyl-2-naphthanilide .
Preparation Methods
The synthesis of 1-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide involves several steps. One common method includes the reaction of 2-naphthoic acid with 2-methylaniline in the presence of a dehydrating agent. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a coupling component in azo dye synthesis.
Biology: The compound has been studied for its potential antibacterial and herbicidal activities.
Industry: It is used in the production of dyes and pigments due to its stable color properties.
Mechanism of Action
The mechanism of action of 1-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound inhibits photosynthetic electron transport, disrupting the energy production in bacterial cells . Its anticancer properties are linked to its ability to interfere with cellular pathways, leading to cell death .
Comparison with Similar Compounds
1-Hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide can be compared with other similar compounds such as:
3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide: Known for its high biological activity against Staphylococcus aureus.
N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide: Exhibits higher activity against Mycobacterium marinum than standard isoniazid.
3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide: Shows higher activity against Mycobacterium kansasii.
These compounds share similar structures but differ in their substituents, leading to variations in their biological activities and applications.
Properties
CAS No. |
110677-77-5 |
---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
1-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H15NO2/c1-12-6-2-5-9-16(12)19-18(21)15-11-10-13-7-3-4-8-14(13)17(15)20/h2-11,20H,1H3,(H,19,21) |
InChI Key |
MXEMPXYOHUNXOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.